An In-Depth Technical Guide to 6-Bromo-3-chlorobenzo[d]isoxazole: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 6-Bromo-3-chlorobenzo[d]isoxazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Bromo-3-chlorobenzo[d]isoxazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes established chemical principles with practical insights to offer a thorough understanding of its core properties, synthesis, and potential applications.
Core Molecular Attributes
6-Bromo-3-chlorobenzo[d]isoxazole is a small molecule built upon a fused bicyclic heteroaromatic system. The benzo[d]isoxazole core is a privileged scaffold in drug discovery, and the specific placement of bromo and chloro substituents on this framework imparts unique physicochemical properties that are of considerable interest for the development of novel therapeutic agents and functional materials.[1][2]
| Property | Value | Source |
| CAS Number | 1243389-57-2 | [3][4][5][6] |
| Molecular Formula | C₇H₃BrClNO | [4] |
| Molecular Weight | 232.46 g/mol | [4] |
| Predicted Density | 1.820 ± 0.06 g/cm³ | |
| Predicted Boiling Point | 313.6 ± 22.0 °C | |
| Predicted Flash Point | 143.4 ± 22.3 °C | |
| Predicted pKa | -6.79 ± 0.30 |
Strategic Synthesis of the Benzo[d]isoxazole Core
The synthesis of the 1,2-benzisoxazole ring system is a well-established area of heterocyclic chemistry, with several reliable strategies available.[7] The choice of a particular synthetic route often depends on the availability of starting materials and the desired substitution pattern. For 6-Bromo-3-chlorobenzo[d]isoxazole, a logical and commonly employed approach is the cyclization of a suitably substituted o-hydroxyaryl oxime.
A plausible synthetic pathway commences with a substituted benzaldehyde, which is then converted to its corresponding oxime, followed by an intramolecular cyclization to form the benzisoxazole ring.
Caption: A plausible synthetic workflow for 6-Bromo-3-chlorobenzo[d]isoxazole.
Experimental Protocol: Synthesis via Oxime Formation and Cyclization
This protocol outlines a general procedure for the synthesis of 6-Bromo-3-chlorobenzo[d]isoxazole, adapted from established methods for analogous compounds.
Step 1: Oximation of 2-Hydroxy-5-bromobenzaldehyde
-
Dissolve 2-hydroxy-5-bromobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add hydroxylamine hydrochloride (1.1-1.5 eq) and a base (e.g., sodium acetate or pyridine, 1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or under gentle reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the oxime.
-
Collect the solid by filtration, wash with water, and dry under vacuum.[8]
Step 2: Intramolecular Cyclization and Chlorination
A common method for the formation of 3-chloro-1,2-benzisoxazoles involves the cyclization of an ortho-hydroxyaryl oxime in the presence of a chlorinating agent.[9]
-
To a solution of the 2-hydroxy-5-bromobenzaldehyde oxime (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF), add a chlorinating agent such as N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃).[7][9]
-
The reaction can be performed at room temperature or heated to facilitate cyclization. Microwave irradiation can also be employed to accelerate the reaction.[9][10]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Collect the crude 6-Bromo-3-chlorobenzo[d]isoxazole by filtration, wash with water, and dry.
-
Purify the product by recrystallization or column chromatography.
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three aromatic protons in the region of δ 7.0-8.0 ppm. The substitution pattern will lead to a specific splitting pattern (e.g., doublets and a doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached halogen atoms and the heteroatoms in the isoxazole ring.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=N and N-O stretching vibrations of the isoxazole ring, typically in the range of 1600-1650 cm⁻¹ and 1100-1200 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (232.46 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one chlorine atom.
Reactivity and Potential for Functionalization
The chemical reactivity of 6-Bromo-3-chlorobenzo[d]isoxazole is dictated by the electrophilic and nucleophilic nature of the benzo[d]isoxazole ring system and the presence of two halogen substituents.
Caption: Key reactive sites on the 6-Bromo-3-chlorobenzo[d]isoxazole scaffold.
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 3-position is susceptible to nucleophilic attack, allowing for the introduction of various functional groups such as amines, alcohols, and thiols.[9] This provides a versatile handle for the synthesis of a diverse library of derivatives.
-
Cross-Coupling Reactions: The bromine atom at the 6-position is well-suited for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, further expanding the chemical space accessible from this scaffold.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, although the directing effects of the existing substituents and the isoxazole ring need to be considered.
-
Ring-Opening Reactions: The N-O bond in the isoxazole ring can be cleaved under certain reductive or basic conditions, providing access to difunctionalized aromatic compounds.[5]
Applications in Drug Discovery and Materials Science
The 6-Bromo-3-chlorobenzo[d]isoxazole scaffold is a valuable building block for the synthesis of compounds with potential biological activity. The benzisoxazole moiety is present in several approved drugs, including the antipsychotic risperidone and the anticonvulsant zonisamide.[1][7] The presence of halogen atoms provides opportunities for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.
This compound and its derivatives are of interest for their potential as:
-
Antimicrobial agents: The presence of electron-withdrawing halogen groups has been shown to enhance the antimicrobial activity of some benzisoxazole derivatives.[1][2]
-
Anticancer agents: The benzisoxazole scaffold has been explored for the development of various anticancer agents.[1]
-
Enzyme inhibitors: The rigid structure of the benzisoxazole ring makes it an attractive scaffold for the design of enzyme inhibitors.
-
Protein Degrader Building Blocks: This compound is classified as a protein degrader building block, suggesting its potential use in the development of proteolysis-targeting chimeras (PROTACs).
-
Organic Electronic Materials: The extended π-system of the benzo[d]isoxazole core suggests potential applications in the development of organic semiconductors and other electronic materials.
Safety and Handling
As with any halogenated organic compound, 6-Bromo-3-chlorobenzo[d]isoxazole should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.
Conclusion
6-Bromo-3-chlorobenzo[d]isoxazole is a versatile and valuable building block for chemical synthesis. Its unique combination of a privileged heterocyclic core and reactive halogen handles makes it an attractive starting material for the development of novel compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its properties and synthesis, intended to empower researchers to explore the full potential of this intriguing molecule.
References
-
G. S. K. Kumar, et al. (2016). Benzisoxazole: a privileged scaffold in medicinal chemistry. RSC Advances, 6(82), 78845-78855. [Link]
-
Vashisht, K., Sethi, P., Bansal, A., Singh, T., Kumar, R., Tuli, H. S., & Saini, S. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376–387. [Link]
-
Kumbhare, R. M., Dadmal, T. L., Devi, T. A., Kumar, D., Kosurkar, U. B., Chowdhury, D., ... & Pal-Bhadra, M. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo [d] thiazol-2-yl) benzo [d] thiazol-2-amine and N-(pyrimidin-2-yl) benzo [d] thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. MedChemComm, 5(9), 1365-1376. [Link]
-
Ahmadi, A., & Nojavan, S. (2011). (E)-2-Bromobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2338. [Link]
-
Shinde, S. B., Wagh, S. B., & Shingate, B. B. (2009). Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid. Arkivoc, 2009(11), 122-129. [Link]
-
Lukoyanov, A. A., Sukhorukov, A. Y., & Azarova, I. N. (2020). Recent advances in the synthesis of 1, 2-benzisoxazoles and 1, 2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 56(1), 1-18. [Link]
- Google Patents. (n.d.). CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles.
-
Organic Chemistry Portal. (2009). Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. [Link]
-
Basappa, S. P., et al. (2013). Benzisoxazole: a privileged scaffold for medicinal chemistry. Future medicinal chemistry, 5(11), 1287-1303. [Link]
-
Mondal, S., & Ghorai, P. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ-lactams. RSC advances, 12(16), 9939-9944. [Link]
-
Ali, M. M., Ismail, M. M., & Mohamed, M. S. (2015). Synthesis and characterization of some new heterocyclic compounds derived from 1, 3-bis (4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(6), 1837-1845. [Link]
-
Gollapalli, N. R., Sravani, G., & Kumar, B. V. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. [Link]
-
Bhingolikar, V. E., & Tupe, S. G. (2015). Review on Synthesis of 3-Substituted 1, 2-Benzisoxazole Derivatives. International Journal of Science and Research (IJSR), 4(9), 1222-1227. [Link]
-
Zhang, Y., & Li, Z. (2020). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Angewandte Chemie International Edition, 59(31), 12836-12840. [Link]
-
Reddy, A. S., & Reddy, P. M. (2004). A simple and efficient method for the synthesis of 1, 2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry-Section B, 43(11), 2443-2447. [Link]
Sources
- 1. Novel ring transformation of 5-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-isoxazole-4-carbaldehyde with 1,2-diaminobenzenes to 3-cyano-1,5-benzodiazepine C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. soc.chim.it [soc.chim.it]
- 8. (E)-2-Bromobenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 11. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 12. researchgate.net [researchgate.net]
- 13. alchempharmtech.com [alchempharmtech.com]
- 14. Buy 6-Chlorobenzo[d]isoxazole-3-carboxamide [smolecule.com]




